molecular formula C14H14N2O B5403900 4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one CAS No. 154810-22-7

4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No. B5403900
M. Wt: 226.27 g/mol
InChI Key: HGXKVNRBKJMVLX-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

4-Phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one was treated with O-(diphenylphosphoryl)hydroxylamine using a method similar to that described in Example 1B to give the title compound. MS (APCI+) M/Z 242 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=3[C:10](=[O:17])[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(O[NH2:33])(C2C=CC=CC=2)=O)C=CC=CC=1>>[NH2:33][N:9]1[N:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[C:10]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(C=2CCCCC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)ON

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NN1C(C=2CCCCC2C(=N1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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